2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Catalog No.
S1897044
CAS No.
628692-22-8
M.F
C6H2ClF4N
M. Wt
199.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

CAS Number

628692-22-8

Product Name

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF4N

Molecular Weight

199.53 g/mol

InChI

InChI=1S/C6H2ClF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H

InChI Key

YKQVABFVOGPIKX-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1C(F)(F)F)F)Cl

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)Cl

The exact mass of the compound 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS 628692-22-8) is a highly specialized, polyhalogenated pyridine building block engineered for orthogonal reactivity in pharmaceutical manufacturing [1]. Featuring a strongly electron-withdrawing trifluoromethyl group at the C4 position, a kinetically labile fluorine at C3, and a stable chlorine at C2, this compound is specifically designed to facilitate highly regioselective nucleophilic aromatic substitution (SNAr) [2]. It serves as a critical procurement material in the kilo-scale synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Doravirine, where its precise substitution pattern dictates the efficiency of downstream diaryl ether formation and subsequent pyridone conversion[1].

Substituting this compound with the closely related 2,3-dichloro-4-(trifluoromethyl)pyridine (CAS 89719-93-7) fundamentally disrupts synthetic viability [1]. In standard heterocyclic chemistry, nucleophilic substitution at the C3 position of a pyridine ring is typically too slow for practical industrial use [2]. However, the synergistic electron-withdrawing effect of the C4-CF3 group combined with the superior leaving-group kinetics of the C3-fluorine fundamentally alters the LUMO+1 orbital energy and lobe distribution [2]. This allows for rapid, highly selective SNAr at C3 without displacing the C2-chlorine [1]. If a C3-chloro analog is procured instead, the reaction rate plummets, requiring harsher conditions that degrade the substrate, erode regioselectivity, and ultimately fail to yield the required diaryl ether intermediate for downstream API synthesis [2].

Regioselective SNAr Yield at Kilo-Scale

In the synthesis of Doravirine intermediates, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine undergoes carbonate-mediated SNAr with 3-chloro-5-iodophenol [1]. The reaction proceeds with exclusive selectivity at the C3 position, displacing the fluorine while leaving the C2-chlorine intact [2]. On a 65 kg scale, this process achieves a 91% assay yield (>99% conversion) after 12 hours at 45–55 °C [1]. In contrast, standard 3-chloropyridines lack this activation, resulting in negligible yields under identical mild conditions due to the high activation energy barrier for C3-Cl displacement [2].

Evidence DimensionRegioselective SNAr yield at C3
Target Compound Data91% assay yield (>99% conversion) at C3, 0% displacement at C2
Comparator Or BaselineStandard 3-chloropyridines (negligible yield, 'too slow for practical use')
Quantified Difference91% absolute yield advantage under mild conditions
ConditionsK2CO3, NMP, 45-55 °C, 12 h

Ensures orthogonal functionalization, allowing the C2-chlorine to be preserved for subsequent hydrolysis to a pyridone core.

Kinetic Activation of the C3 Position

The presence of fluorine at the C3 position provides a massive kinetic advantage over chlorine in SNAr reactions [1]. Quantum mechanical analyses of the LUMO+1 energies demonstrate that the C4-CF3 group specifically lowers the activation energy for nucleophilic attack at the adjacent C3-F bond [1]. Class-level kinetic data for fluoropyridines versus chloropyridines shows that fluoro-leaving groups undergo SNAr approximately 250 times faster than their chloro counterparts under identical alkoxide/phenoxide conditions [1]. This allows the target compound to achieve complete conversion at mild temperatures, whereas the 2,3-dichloro analog would require excessive heating, leading to impurity formation [1].

Evidence DimensionRelative SNAr reaction rate
Target Compound Data~250x faster displacement (based on F vs Cl leaving group kinetics)
Comparator Or Baseline2,3-Dichloro-4-(trifluoromethyl)pyridine (C3-Cl analog)
Quantified Difference2 orders of magnitude faster reaction rate
ConditionsPhenoxide/alkoxide nucleophile, mild heating (45-55 °C)

Reduces energy consumption and prevents thermal degradation during large-scale API manufacturing.

Downstream Processability: Pyridone Conversion

Following the selective C3-SNAr reaction, the retained C2-chlorine in the resulting intermediate is perfectly positioned for downstream processing [1]. The C2-Cl bond can be quantitatively hydrolyzed using sodium hydroxide in tert-butanol at 65–75 °C to yield the corresponding 2-pyridone [1]. This step achieves an 85.3% isolated yield with 99.9% purity (LCAP) on a 100+ kg scale [1]. If a 2,3-difluoro analog were procured initially to force reactivity, controlling the sequential displacement would be significantly more difficult, risking bis-substitution during the initial phenol coupling [1].

Evidence DimensionDownstream hydrolysis yield and purity
Target Compound Data85.3% yield, 99.9% purity (LCAP) for pyridone formation
Comparator Or Baseline2,3-Difluoro-4-(trifluoromethyl)pyridine (high risk of bis-substitution)
Quantified DifferenceGuaranteed mono-substitution vs uncontrolled bis-substitution
ConditionsNaOH, t-BuOH, 65-75 °C

Provides a reliable, high-purity pathway to the 2-pyridone core required for NNRTI APIs without generating difficult-to-purge impurities.

Kilo-Scale Synthesis of Doravirine and Related NNRTIs

This compound is the definitive choice for forming the critical diaryl ether linkage via regioselective SNAr, enabling the GMP production of the HIV-1 therapeutic Doravirine. Its unique C3-fluoro activation ensures high yields and prevents the formation of bis-substituted impurities that plague alternative routes [1].

Development of Novel Pyridone-Based Kinase Inhibitors

In discovery and process chemistry, this building block is ideal when orthogonal reactivity is required to attach a bulky phenoxy or alkoxy group at C3 while reserving the C2 position for controlled conversion to a hydrogen-bond-donating pyridone motif [1].

Agrochemical Active Ingredient Discovery

This compound is highly relevant for agricultural chemistry where the highly lipophilic and metabolically stable 4-trifluoromethylpyridine core is needed, and selective functionalization at the 2- and 3-positions is required for advanced pesticide or herbicide formulation [2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (86.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

2-chloro-3-fluoro-4-(trifluoromethyl)pyridine

Dates

Last modified: 08-16-2023

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